
Ethyl 2-methylpropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries
Ethyl 2-methylpropyl carbonate: is utilized in the electrolyte formulations for lithium-ion batteries. Its inclusion in the electrolyte mix enhances the ionic conductivity and battery performance , especially under high discharge rates. This compound helps in forming a stable solid electrolyte interphase (SEI) , which is crucial for the longevity and efficiency of the batteries .
Green Solvent Applications
As a green solvent, Ethyl 2-methylpropyl carbonate offers an environmentally friendly alternative to traditional solvents. It’s used in industrial processes that require a low-toxicity solvent with good dissolving power, particularly in applications that aim for sustainable and eco-friendly production methods .
Pharmaceutical Industry
In pharmaceuticals, this carbonate ester could be explored as a solvent or intermediate in the synthesis of various drugs. Its potential lies in its non-toxicity and biocompatibility , making it suitable for use in formulations where patient safety is paramount .
Organic Synthesis
Ethyl 2-methylpropyl carbonate may serve as a reagent or solvent in organic synthesis . Its stability and solvency properties can be advantageous in reactions that require precise control over the reaction environment .
Material Science
In material science, this compound can be involved in the development of new materials, such as polymers or composites . Its chemical structure could provide unique properties when incorporated into materials, potentially leading to innovations in this field .
Environmental Science
This compound’s role in environmental science could be significant in the study of carbonate materials for the treatment of heavy metal pollution. Its carbonate backbone might interact with pollutants, aiding in their removal from various environmental media .
Biochemistry Research
In biochemistry, Ethyl 2-methylpropyl carbonate might be used in the study of metabolic pathways or as a part of enzyme assays . Its chemical properties could make it a candidate for probing biochemical reactions or as a carrier of specific functional groups .
Industrial Applications
On an industrial scale, Ethyl 2-methylpropyl carbonate could be employed in the manufacture of specialty chemicals or as a process facilitator in various chemical reactions due to its solvent properties and reactivity .
Safety and Hazards
The safety data sheet for a similar compound, Ethyl methyl carbonate, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Zukünftige Richtungen
There is a growing interest in the production of carbonate compounds due to their potential applications in various industries. For instance, UBE Corporation announced plans to construct a plant capable of producing 100,000 metric tons of dimethyl carbonate (DMC) per year and 40,000 metric tons of ethyl methyl carbonate (EMC), derived from DMC, per year in the United States . This indicates a promising future for the production and application of carbonate compounds.
Wirkmechanismus
Target of Action
Ethyl 2-methylpropyl carbonate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases or lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.
Mode of Action
Esters, including Ethyl 2-methylpropyl carbonate, typically undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This reaction can occur under both acidic and basic conditions, and it results in the formation of an alcohol and a carboxylic acid . The specific interaction of Ethyl 2-methylpropyl carbonate with its targets and the resulting changes would depend on the specific biological context and the enzymes present.
Biochemical Pathways
The hydrolysis of esters is a common reaction in various biochemical pathways. For instance, esters are involved in lipid metabolism, where they are hydrolyzed by lipases to release fatty acids and glycerol . .
Pharmacokinetics
As an ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized primarily through hydrolysis, potentially catalyzed by esterases or lipases, and the resulting alcohol and carboxylic acid may be further metabolized or excreted .
Result of Action
The hydrolysis of Ethyl 2-methylpropyl carbonate would result in the formation of an alcohol and a carboxylic acid . These products could have various effects at the molecular and cellular level, depending on their specific structures and the biological context. For instance, they could potentially be involved in energy production or other metabolic processes.
Action Environment
The action, efficacy, and stability of Ethyl 2-methylpropyl carbonate could be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of its hydrolysis, with the reaction typically being faster under acidic or basic conditions . Other factors, such as temperature and the presence of specific enzymes, could also influence its action.
Eigenschaften
IUPAC Name |
ethyl 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(8)10-5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHZKJOZZSSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

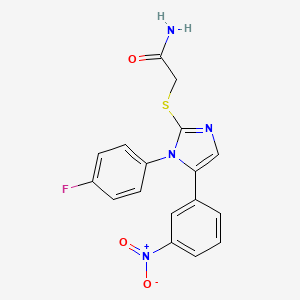
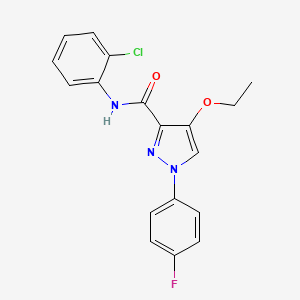
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
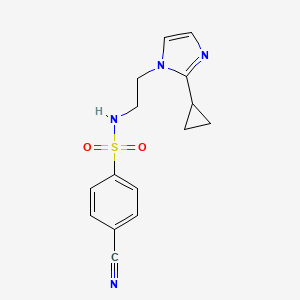
![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
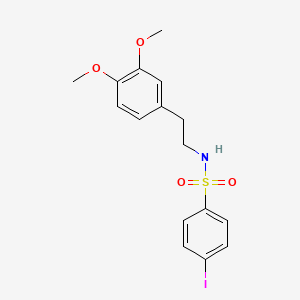
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)
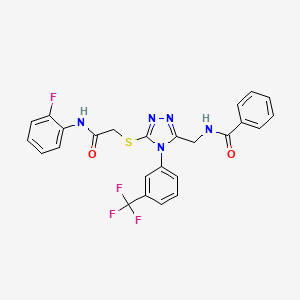
![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)
